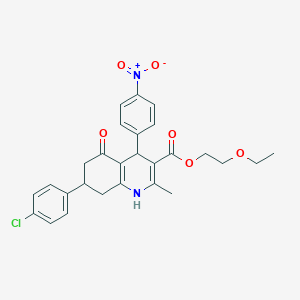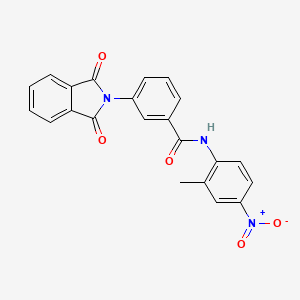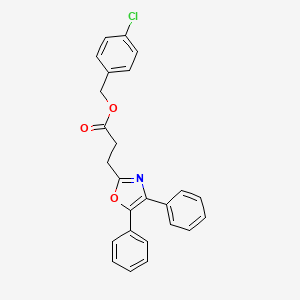![molecular formula C38H62N4O2 B5023283 1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine] CAS No. 72616-30-9](/img/structure/B5023283.png)
1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine]
Vue d'ensemble
Description
1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine] is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine] is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also interact with cell membranes and disrupt their function, leading to cell death.
Biochemical and Physiological Effects:
1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine] has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. This compound has also been found to modulate the activity of certain neurotransmitters, including serotonin and dopamine, which are involved in mood regulation. In addition, it has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine] in lab experiments is its high potency and specificity. This compound has been found to exhibit strong activity against cancer cells and other disease targets, making it a valuable tool for drug discovery. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for research on 1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine]. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of this molecule as a lead compound for the development of new anticancer, antiviral, and antibacterial agents. Another area of interest is the investigation of the mechanism of action of this compound. Further studies are needed to elucidate the molecular targets of this compound and to determine its mode of action. Finally, researchers are exploring the potential of this compound as a therapeutic agent for the treatment of mood disorders and other neurological conditions.
Méthodes De Synthèse
The synthesis of 1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine] involves the reaction of 1,10-decanediamine with 2-adamantylcarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then treated with phosgene to form the final product. This synthesis method has been optimized for high yield and purity and has been used in several studies.
Applications De Recherche Scientifique
1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine] has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. In addition, it has been shown to have potential as an antidepressant and anxiolytic agent. This compound has also been investigated for its ability to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1,10-bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N4O2/c43-35(39-9-13-41(14-10-39)37-31-19-27-17-28(21-31)22-32(37)20-27)7-5-3-1-2-4-6-8-36(44)40-11-15-42(16-12-40)38-33-23-29-18-30(25-33)26-34(38)24-29/h27-34,37-38H,1-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIACJTRBODGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)CCCCCCCCC(=O)N5CCN(CC5)C6C7CC8CC(C7)CC6C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134270 | |
| Record name | Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72616-30-9 | |
| Record name | Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72616-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5023201.png)

![1-[4-(2-ethoxyphenoxy)butyl]piperidine oxalate](/img/structure/B5023218.png)
![ethyl [5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5023223.png)

![2-ethylbutyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5023235.png)
![N-{2-[(allylamino)carbonyl]phenyl}-3-(anilinosulfonyl)-4-chlorobenzamide](/img/structure/B5023242.png)
![4-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5023252.png)

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5023270.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5023280.png)

![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfamide](/img/structure/B5023292.png)